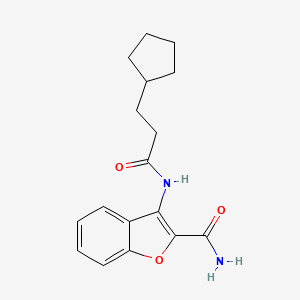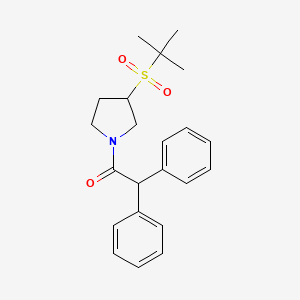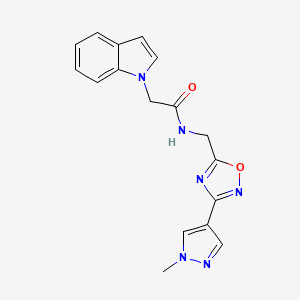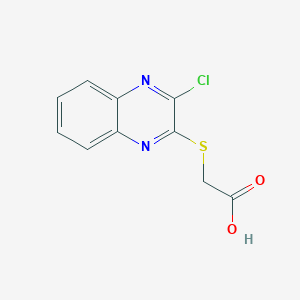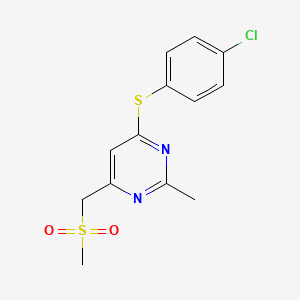
4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine
The compound 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine is a pyrimidine derivative that has been the subject of various spectroscopic and computational studies due to its potential as a chemotherapeutic agent. The compound's structure is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, methyl, and methylsulfonylmethyl groups, which contribute to its chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves nucleophilic aromatic substitution reactions (SNAr) and oxidative methods. For instance, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, where the chloride group can be selectively displaced by anilines and secondary aliphatic amines . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, has been achieved, and its reactivity with various alkylants has been explored .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. The geometrical parameters obtained from DFT are in agreement with X-ray diffraction (XRD) results, indicating the reliability of computational methods in predicting molecular structures . The presence of substituents such as chlorophenyl and methylsulfonylmethyl groups can lead to non-planar geometries between the phenyl ring and the pyrimidine ring, as observed in related compounds .
Chemical Reactions Analysis
Pyrimidine derivatives exhibit a variety of chemical reactions, including nucleophilic displacement and reduction reactions. The sulphonyl and sulphinyl substituents on pyrimidine can undergo nucleophilic displacement reactions, and in some cases, an unprecedented reduction to thiopyrimidine has been observed . The reactivity of these compounds is influenced by the electronic and steric effects of the substituents attached to the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational wave numbers, HOMO-LUMO gap, and nonlinear optical properties, have been characterized using spectroscopic and computational methods . The molecular electrostatic potential (MEP) maps of these compounds reveal regions of negative and positive potential, indicating possible sites for electrophilic and nucleophilic attacks, respectively . The presence of sulfur atoms in the structure contributes to the compound's potential as a nonlinear optical material and its reactivity in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives : A study by Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, exhibiting a range of biological activities such as antimicrobial, anticancer, and antidepressive effects (Bassyouni & Fathalla, 2013).
Crystal Structure and Cytotoxic Activity
- 4-Thiopyrimidine Derivatives : Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were studied for their crystal structure and cytotoxic activity against various cell lines, providing insights into the structural and functional aspects of these compounds (Stolarczyk et al., 2018).
Spectroscopic Investigation and Potential Chemotherapeutic Application
- Spectroscopic Analysis of Sulfanyl Pyrimidine : Alzoman et al. (2015) conducted a vibrational spectral analysis of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, highlighting its potential as a chemotherapeutic agent. The study used various spectroscopic techniques and molecular docking to suggest inhibitory activity against specific targets (Alzoman et al., 2015).
Nonclassical Antifolate Inhibitors
- Synthesis of Pyrrolo[2,3-d]pyrimidines as Antifolate Inhibitors : Gangjee et al. (1996, 1997) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase and for antitumor or antibacterial applications. These compounds showed significant potency against various enzymes and human cell lines, indicating their potential in cancer treatment (Gangjee et al., 1996), (Gangjee et al., 1997).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).
Zukünftige Richtungen
Researchers should explore the biological activity, potential therapeutic applications, and optimization of synthetic routes for this compound. Additionally, investigations into its pharmacokinetics and toxicity profiles are essential for future development.
Please note that while I’ve provided an overview, further scientific literature and experimental data are necessary for a comprehensive understanding of this compound. For specific details, consult relevant peer-reviewed papers and technical documents12.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c1-9-15-11(8-20(2,17)18)7-13(16-9)19-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWAOISVBVSCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)
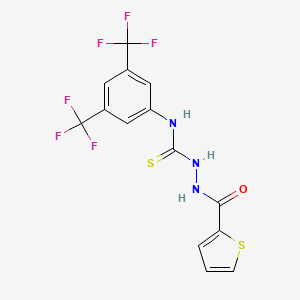
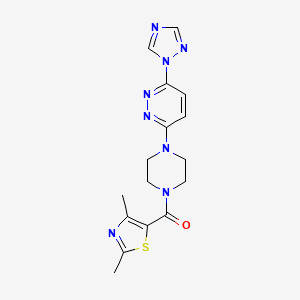
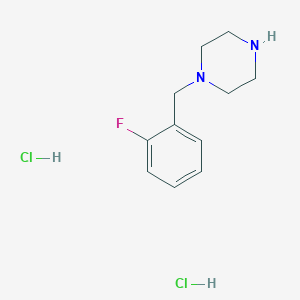
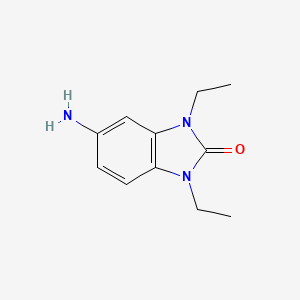
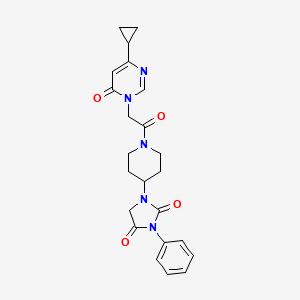
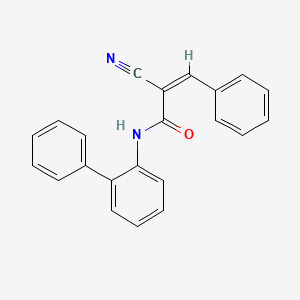
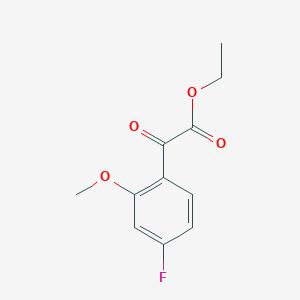
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)
